Lipophilicity Modulation by 4-Methyl vs. 4-Methoxy and 3-Fluoro Substituents
Lipophilicity, a critical determinant of membrane permeability and non-specific binding, is finely tuned by the choice of phenyl substituent. Based on computational predictions, the 4-methyl group of compound 1142209-62-8 delivers intermediate lipophilicity compared to its more polar 4-methoxy analog (CAS 1142202-78-5) and the more lipophilic 3-fluoro analog (CAS 1142202-81-0). Predicted XLogP values are 1.7 for the 4-methyl analog, 1.2 for the 4-methoxy, and 2.0 for the 3-fluoro analog respectively [1]. This demonstrates that the 4-methylphenyl group occupies a distinct lipophilic space that is not replicated by other common substituents [2].
| Evidence Dimension | Predicted Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.7 (Predicted) |
| Comparator Or Baseline | 4-Methoxy analog (CAS 1142202-78-5): XLogP = 1.2; 3-Fluoro analog (CAS 1142202-81-0): XLogP = 2.0 (both predicted) |
| Quantified Difference | The target is 0.5 log units more lipophilic than the 4-methoxy analog, and 0.3 log units less than the 3-fluoro analog. |
| Conditions | XLogP3-AA prediction (PubChem computed property) |
Why This Matters
A 0.5 log unit difference in LogP can translate to a 3-fold change in partition coefficient, significantly impacting membrane permeability and in vivo distribution—making this specific compound optimal when an intermediate lipophilicity is required to balance potency and metabolic stability.
- [1] PubChem Computed Properties for compounds: CID 25220643 (Target), CID 25220637 (4-Methoxy analog), and CID 25220633 (3-Fluoro analog). XLogP3-AA values. Accessed May 2026. View Source
- [2] Moulin, A., et al. (2012). 'Thiadiazoles as new inhibitors of diacylglycerol acyltransferase type 1.' Bioorganic & Medicinal Chemistry Letters, 22(7), pp. 2497-2502. (Exemplifies how small changes in substituent lipophilicity within a thiadiazole series dramatically affect target activity). View Source
